NZ 419

描述

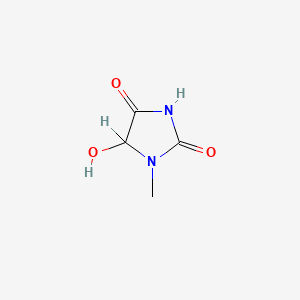

Overview of Hydantoin (B18101) Derivatives in Chemical and Biological Research

Hydantoin and its derivatives represent a significant class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. sigmaaldrich.com This core structure, known as imidazolidine-2,4-dione, serves as a versatile scaffold in medicinal chemistry, allowing for a wide array of substitutions at various positions on the ring. sigmaaldrich.comresearchgate.net These modifications can significantly alter the compound's chemical properties, such as lipophilicity and water solubility, which in turn influences their biological activity and pharmacokinetic profiles. nih.gov

Hydantoin derivatives have been the subject of extensive research due to their broad spectrum of pharmacological and biological activities. researchgate.netontosight.ai Initially recognized for their anticonvulsant properties, with phenytoin (B1677684) being a well-known example, the applications of hydantoins have expanded considerably. sigmaaldrich.com Research has revealed their potential in various therapeutic areas, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. sigmaaldrich.comresearchgate.netnih.gov The diverse biological functions of these compounds have made them a subject of ongoing studies aimed at designing new therapeutic agents with improved efficacy. nih.gov

Historical Context of 5-OH-1-MH Discovery and Early Characterization

The discovery and initial characterization of 5-Hydroxy-1-methylhydantoin, also referred to as HMH, are rooted in biomedical research aimed at understanding physiological and pathological processes. The compound was first isolated from inflamed rabbit skin tissues. Subsequent research identified it in the urine of uremic patients, pointing towards its connection to metabolic changes associated with kidney disease.

Significance of 5-OH-1-MH as a Mammalian Creatinine (B1669602) Metabolite

A key aspect of 5-Hydroxy-1-methylhydantoin's significance lies in its role as a mammalian metabolite of creatinine. researchgate.net Creatinine, once considered solely an end-product of muscle metabolism, is now understood to be a precursor to several other compounds. researchgate.net In mammals, creatinine can be converted to 1-methylhydantoin (B147300), which is then further metabolized to 5-hydroxy-1-methylhydantoin. nih.govtbzmed.ac.ir This metabolic pathway is particularly noted in patients with chronic renal failure, where the formation of creatinine degradation products is increased. nih.govtbzmed.ac.ir

Furthermore, 5-OH-1-MH has been identified as an intrinsic antioxidant. researchgate.netmedchemexpress.com It possesses the ability to scavenge hydroxyl radicals, which are highly reactive oxygen species implicated in cellular damage. nih.govmedchemexpress.commedchemexpress.com This antioxidant property has led to research exploring its potential protective effects in various biological systems.

Synonyms and Nomenclature

The compound 5-Hydroxy-1-methylhydantoin is known by several synonyms in scientific literature and chemical databases. This can be attributed to its use in different research contexts and by various suppliers. The table below lists its common names and chemical identifiers.

| Synonym/Identifier | Reference |

| 5-hydroxy-1-methylimidazolidine-2,4-dione | chemicalbook.com |

| 1-methyl-5-hydroxy-imidazoline-2,4-dione | chemicalbook.com |

| HMH | researchgate.netnih.gov |

| NZ 419 | nih.govontosight.aimedchemexpress.commedchemexpress.comchemicalbook.com |

| HD 003 | ontosight.aichemicalbook.com |

| CAS Number | 84210-26-4 |

| Molecular Formula | C4H6N2O3 |

| Molecular Weight | 130.1 g/mol |

| IUPAC Name | (5S)-5-hydroxy-1-methyl-2,4-imidazolidinedione |

Research Findings on 5-OH-1-MH as a Creatinine Metabolite

The following table summarizes key research findings related to the role of 5-Hydroxy-1-methylhydantoin as a metabolite of creatinine.

| Focus of Study | Key Finding | Reference |

| Creatinine Metabolism | 5-Hydroxy-1-methylhydantoin is an oxidative metabolite of creatinine in mammals. | researchgate.net |

| Antioxidant Properties | The compound acts as an intrinsic antioxidant and a scavenger of hydroxyl radicals. | nih.govmedchemexpress.commedchemexpress.com |

| Chronic Kidney Disease | Increased formation of creatinine degradation products, including 5-OH-1-MH, is observed in patients with chronic renal failure. | nih.govtbzmed.ac.ir |

| Vascular Protection | Research suggests it may confer vascular protection against high glucose concentrations through its antioxidant properties. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFNXFLBMJUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004466 | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84210-26-4 | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Formation of 5 Oh 1 Mh

Metabolic Pathways of Creatinine (B1669602) Degradation Leading to 5-OH-1-MH

The journey from creatinine to 5-OH-1-MH is a two-step metabolic pathway. The initial conversion of creatinine to 1-methylhydantoin (B147300) (1-MH) is predominantly carried out by microorganisms, while the subsequent hydroxylation of 1-MH to 5-OH-1-MH is a mammalian metabolic process. physiology.orgnih.gov When renal function is compromised, creatinine accumulates, leading to an increased production of 1-methylhydantoin and, consequently, 5-hydroxy-1-methylhydantoin.

The transformation of creatinine into 1-methylhydantoin is primarily attributed to the enzymatic activity of the gut microbiota. nih.gov Various microorganisms, including species of Clostridium and Pseudomonas, possess the necessary enzymes for this conversion. The key enzyme in this process is creatinine iminohydrolase, also known as creatinine deaminase. wikipedia.org

Creatinine iminohydrolase catalyzes the deamination of creatinine, resulting in the formation of N-methylhydantoin and ammonia. This enzymatic reaction is a crucial first step in the microbial degradation of creatinine. wikipedia.org Studies have shown that this metabolic pathway is operative in a variety of microorganisms.

Following its formation by gut microbes, 1-methylhydantoin is absorbed and subsequently metabolized within mammalian tissues to form 5-hydroxy-1-methylhydantoin. This conversion is a major and recognized metabolic pathway in mammals. physiology.org The introduction of a hydroxyl group at the 5th position of the 1-methylhydantoin ring is an oxidative reaction.

Enzymatic Mechanisms Involved in 5-OH-1-MH Formation

The enzymatic machinery responsible for the conversion of creatinine to 5-OH-1-MH involves distinct enzymes from microbial and mammalian sources.

The primary enzyme in the initial step of creatinine degradation by microorganisms is Creatinine Iminohydrolase (EC 3.5.4.21). This enzyme catalyzes the hydrolysis of creatinine to N-methylhydantoin and ammonia. wikipedia.org Research on creatinine iminohydrolase from Flavobacterium filamentosum has provided insights into its kinetic properties. nih.gov

| Enzyme Property | Value | Source Organism |

| Km for Creatinine | 5.00 mM | Flavobacterium filamentosum |

| Vm for Creatinine | 40.4 units/mg | Flavobacterium filamentosum |

| Km for Cytosine | 0.62 mM | Flavobacterium filamentosum |

| Vm for Cytosine | 20.1 units/mg | Flavobacterium filamentosum |

Data sourced from a study on purified creatinine iminohydrolase. nih.gov

While the specific mammalian enzyme that catalyzes the hydroxylation of 1-methylhydantoin to 5-OH-1-MH has not been definitively identified in the reviewed literature, this type of reaction is characteristic of the Cytochrome P450 (CYP) superfamily of enzymes . wikipedia.org These monooxygenases are well-known for their role in the metabolism of a wide array of xenobiotic and endogenous compounds, frequently through hydroxylation reactions. wikipedia.orgnih.gov

Physiological Context of 5-OH-1-MH Presence (e.g., Uremic Patients, Inflamed Tissues)

The presence and concentration of 5-OH-1-MH in the body are closely linked to renal function and inflammatory states.

In individuals with healthy kidney function, creatinine is efficiently filtered and excreted in the urine. However, in patients with chronic kidney disease (CKD) and uremia, impaired renal function leads to the accumulation of creatinine in the bloodstream. researchgate.netmdpi.com This elevated creatinine level provides a greater substrate for microbial and subsequent mammalian metabolism, resulting in higher concentrations of 5-OH-1-MH. Consequently, 5-OH-1-MH is considered a uremic toxin, a substance that accumulates in the body due to kidney failure. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 5-OH-1-MH and its Derivatives

The synthesis of 5-OH-1-MH and its derivatives, especially for incorporation into nucleic acids, is a multi-step process that leverages established techniques in organic and nucleic acid chemistry.

The gold standard for the site-specific incorporation of modified nucleosides like 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin into DNA oligomers is the phosphoramidite (B1245037) method. figshare.comnih.gov This approach is foundational to automated solid-phase DNA synthesis and involves converting the modified nucleoside into a reactive phosphoramidite building block. nih.govwikipedia.org

The general process involves several key steps:

Protection: Reactive groups on the nucleoside, such as the 5'-hydroxyl group, are protected. The 5'-hydroxyl is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. wikipedia.org

Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the phosphoramidite moiety. This reaction introduces the phosphorus(III) center necessary for forming the phosphite (B83602) triester linkage during synthesis. chemrxiv.org

Automated Synthesis: The resulting nucleoside phosphoramidite is then used in an automated DNA synthesizer. The synthesis cycle consists of four main steps:

Detritylation: The DMT group on the 5'-end of the growing, solid-support-bound oligonucleotide is removed with acid. nih.gov

Coupling: The newly synthesized 5-OH-1-MH nucleoside phosphoramidite is activated and couples to the free 5'-hydroxyl of the growing chain. figshare.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed under mild conditions to ensure the integrity of the hydantoin (B18101) lesion. figshare.com

The chemical transformation of 5-hydroxy-5-methylhydantoin (B43818) via dehydration presents a direct route to synthesizing 5-methylene-hydantoin, a vinylidene-type monomer. Research has shown that this dehydration can be conveniently achieved by reacting 5-hydroxy-5-methylhydantoin in an organic acid. oup.com This process effectively eliminates a water molecule from the C5 position of the hydantoin ring, creating a double bond between the C5 carbon and an exocyclic methylene (B1212753) group.

Furthermore, this synthetic strategy can be extended to N-substituted derivatives. For instance, 3-methyl-5-methylene-hydantoin has been successfully prepared from 5-hydroxy-5-methylhydantoin through its corresponding 3-methyl derivative, demonstrating the utility of this dehydration reaction for creating a variety of methylene-hydantoin compounds. oup.com

Isomerization Pathways and Anomer Formation of 5-OH-1-MH Nucleosides

When incorporated as a nucleoside, 5-hydroxy-5-methylhydantoin exhibits complex isomeric behavior. The N1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin nucleoside undergoes significant isomerization in solution, which can complicate its biological processing within cellular DNA. nih.gov

The primary mechanism driving the isomerization of 5-OH-1-MH nucleosides is ring-chain tautomerism. nih.govresearchgate.net This process involves the equilibrium between the closed-ring hydantoin structure and an open-chain carbonyl intermediate. nih.govresearchgate.net This dynamic equilibrium allows for the interconversion between the (5R) and (5S) diastereomers of the hydantoin ring. nih.gov

A novel secondary mechanism has been proposed that accounts for the formation of additional anomers. This mechanism involves the ring-chain tautomerism of both the hydantoin ring and the deoxyribose sugar moiety. nih.gov This dual tautomerism leads to a complex mixture of isomers, where the sugar can transform from the typical β-furanose form into α-furanose, β-pyranose, and α-pyranose anomers. nih.govresearchgate.net

| Isomer Category | Specific Anomer/Diastereomer |

|---|---|

| Hydantoin Diastereomers | (5R)-5-hydroxy-1-methylhydantoin |

| (5S)-5-hydroxy-1-methylhydantoin | |

| Sugar Anomers | β-furanose |

| α-furanose | |

| β-pyranose | |

| α-pyranose |

The isomerization of 5-OH-1-MH nucleosides is highly sensitive to pH. Studies have demonstrated that the rate of isomerization is significantly influenced by the acidity of the solution. The equilibrium between different isomers can be shifted by altering pH levels. nih.gov

Research indicates that isomerization is greatly suppressed at a lower pH of 6. nih.govresearchgate.net This suppression is likely due to the protonation of the open-chain intermediate, which inhibits ring closure and further tautomerization. researchgate.net Conversely, as the pH increases towards neutral and alkaline conditions, the rate of isomerization is accelerated. nih.gov This pH-dependent behavior is critical for understanding the stability and mutagenic potential of this lesion under physiological conditions.

| pH Condition | Effect on Isomerization Rate | Proposed Reason |

|---|---|---|

| Low pH (e.g., pH 6) | Greatly suppressed | Protonation of the open-chain intermediate inhibits tautomerism. researchgate.net |

| Neutral to High pH | Accelerated | Facilitates the deprotonation steps required for ring-chain tautomerism. nih.govnih.gov |

Preparation of Modified 5-OH-1-MH Nucleosides for DNA Studies

To investigate the biological consequences of 5-OH-1-MH as a DNA lesion, researchers prepare synthetic oligonucleotides containing this modified base at a specific site. figshare.comnih.gov This allows for detailed studies of DNA repair mechanisms and the lesion's effect on DNA replication.

A key strategy involves the synthesis of a carbanucleoside analogue of the 5-OH-1-MH nucleoside. In this analogue, the oxygen atom in the deoxyribose ring is replaced by a methylene group. nih.gov This modification creates a stable glycosidic bond that is resistant to the cleavage activity of DNA glycosylases, which are enzymes that initiate the base excision repair pathway. nih.gov By incorporating this stable analogue into DNA, researchers can effectively "trap" DNA repair enzymes, allowing for the crystallization and structural analysis of the enzyme-DNA complex. This provides invaluable insight into how the repair machinery recognizes and processes this specific type of oxidative damage. nih.gov The preparation and incorporation of these modified nucleosides are achieved using the phosphoramidite chemistry described previously. nih.gov

Biochemical Interactions and Enzymatic Processing

DNA Lesion Recognition and Repair Mechanisms

The integrity of genetic material is under constant threat from endogenous and environmental agents, particularly reactive oxygen species (ROS), which can induce a variety of DNA lesions. Among these, 5-Hydroxy-1-methylhydantoin (a specific form of 5-hydroxy-5-methylhydantoin) is a significant product of oxidative damage to thymine residues in DNA. Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of such lesions, primarily through the Base Excision Repair (BER) and Nucleotide Incision Repair (NIR) pathways. These pathways rely on the precise recognition and processing of damaged bases by a suite of specialized enzymes.

5-Hydroxy-1-methylhydantoin (5-OH-1-MH) is recognized as a major oxidation product of thymidine within the DNA strand. acs.orgresearchgate.net Its formation can be triggered by hydroxyl radicals (•OH) and photosensitizers, which attack the thymine base. acs.orgresearchgate.netmdpi.comnih.gov This alteration to the DNA structure represents a significant threat to genomic stability, as it can act as a block to some DNA polymerases during replication. nih.gov If not properly repaired, these lesions can lead to mutations and cell death. researchgate.net The presence of 5-OH-1-MH in cellular DNA necessitates its efficient removal to maintain genetic fidelity. researchgate.net

The primary enzymes responsible for identifying and initiating the repair of lesions like 5-OH-1-MH are DNA glycosylases. These enzymes scan the DNA for damaged bases and cleave the N-glycosidic bond that links the damaged base to the sugar-phosphate backbone. nih.govresearchgate.netnih.gov Several DNA glycosylases from bacteria, yeast, and humans have been shown to recognize and process hydantoin (B18101) lesions.

Studies have demonstrated that bifunctional DNA glycosylases, which possess both glycosylase and AP-lyase activity, are particularly effective at processing 5-OH-1-MH. These include enzymes such as Formamidopyrimidine-DNA glycosylase (Fpg), Endonuclease III (Nth), and Endonuclease VIII (Nei). acs.orgresearchgate.netresearchgate.net However, not all glycosylases that act on oxidized bases can process hydantoins. For instance, the 8-oxoguanine DNA glycosylase 1 (OGG1) from both yeast and humans is unable to excise 5-OH-1-MH. acs.orgresearchgate.netresearchgate.net

A fascinating aspect of the interaction between some DNA glycosylases and 5-OH-1-MH is the mechanism of covalent entrapment, which effectively turns the lesion into a molecular trap for the enzyme. nih.govnih.gov This has been extensively studied with the Fpg protein from Lactococcus lactis.

The repair process initiated by a bifunctional glycosylase like Fpg typically involves two main steps:

Glycosylase Activity : The enzyme uses a catalytic amino group (the N-terminal proline in Fpg) to perform a nucleophilic attack on the C1' carbon of the damaged nucleotide, cleaving the N-glycosidic bond. nih.govresearchgate.net This results in the formation of a transient covalent intermediate known as a Schiff base. nih.govresearchgate.net

AP-Lyase Activity : The enzyme then catalyzes a β-elimination reaction, which cleaves the DNA backbone 3' to the resulting abasic (AP) site. nih.govresearchgate.net

However, in the case of 5-OH-1-MH, a unique "suicide" reaction occurs. The catalytic N-terminal proline of Fpg performs a nucleophilic attack not on the usual C1' carbon, but on the C5-carbon of the hydantoin ring itself. nih.govresearchgate.netnih.gov This forms an irreversible covalent bond between the enzyme and the DNA lesion, effectively trapping the glycosylase and preventing the completion of the repair cycle. nih.govnih.gov This atypical reaction has been confirmed through biochemical and structural studies, including the crystallization of this suicide complex. nih.govresearchgate.netnih.gov The recognition of the lesion involves a direct hydrogen bond between the amine group of the enzyme's N-terminal proline and the hydroxyl group at the C5 position of the hydantoin. nih.gov

The efficiency with which different DNA glycosylases recognize and excise 5-OH-1-MH varies, highlighting the substrate specificity of these repair enzymes. Extensive in vitro repair studies have been conducted using synthetic oligonucleotides containing a site-specific 5-OH-1-MH lesion.

The results consistently show that Fpg, Endonuclease III (Nth), and Endonuclease VIII (Nei), along with their yeast homologues Ntg1 and Ntg2, can effectively recognize and remove the hydantoin lesion. acs.orgresearchgate.netresearchgate.net In contrast, OGG1, which is the primary enzyme for repairing another common oxidative lesion, 8-oxoguanine (8-oxoG), shows no activity towards 5-OH-1-MH. acs.orgresearchgate.netresearchgate.net This demonstrates a clear division of labor among glycosylases for different types of oxidative damage.

Kinetic studies have provided further insights into excision efficiency. For Endonuclease III, 5-OH-1-MH has been shown to be a much better substrate than 5-hydroxycytosine, another well-known oxidized pyrimidine substrate for this enzyme. researchgate.net Furthermore, the removal rates of hydantoin lesions by Fpg and Endonuclease III are comparable to or even better than the rate of removal for their established cellular substrates, such as 8-oxoG (for Fpg) and 5-hydroxycytosine (for Nth), underscoring the biological importance of repairing these hydantoin lesions. researchgate.net

| DNA Glycosylase | Family/Homolog | Activity on 5-OH-1-MH | Source Organism (Example) |

|---|---|---|---|

| Fpg (MutM) | Formamidopyrimidine-DNA glycosylase | Yes | Escherichia coli, Lactococcus lactis |

| Nth | Endonuclease III | Yes | Escherichia coli |

| Nei | Endonuclease VIII | Yes | Escherichia coli |

| Ntg1 / Ntg2 | Yeast Endonuclease III Homologs | Yes | Saccharomyces cerevisiae |

| OGG1 | 8-oxoguanine DNA glycosylase | No | Saccharomyces cerevisiae, Human |

| AlkA | 3-methyladenine DNA glycosylase II | No | Escherichia coli |

The Base Excision Repair (BER) pathway is the principal mechanism for correcting non-bulky DNA lesions, including oxidized bases like 5-OH-1-MH. nih.govnih.gov The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.govnih.gov

For lesions processed by bifunctional glycosylases (like Fpg or Nth), the enzyme first cleaves the N-glycosidic bond and then incises the phosphodiester backbone 3' to the lesion, leaving a 3'-blocking group and a 5'-phosphate. nih.gov For monofunctional glycosylases, only the base is removed, creating an apurinic/apyrimidinic (AP) site. nih.gov

In the subsequent steps of the BER pathway for hydantoin lesions:

An AP endonuclease, such as APE1 in humans, processes the strand break. researchgate.net It cleaves the backbone 5' to the AP site (in the case of monofunctional glycosylases) or removes the 3'-blocking group left by bifunctional glycosylases. nih.govresearchgate.net

A DNA polymerase fills the resulting single-nucleotide gap.

The final nick in the DNA backbone is sealed by a DNA ligase, restoring the integrity of the DNA strand.

The efficient removal of hydantoin lesions by multiple glycosylases underscores the importance of the BER pathway in preventing the potentially mutagenic consequences of this type of DNA damage. researchgate.net

In addition to the BER pathway, the Nucleotide Incision Repair (NIR) pathway has been identified as another mechanism capable of processing hydantoin lesions. researchgate.net The NIR pathway is a distinct repair mechanism that can be initiated by certain AP endonucleases, most notably human APE1. researchgate.net

Unlike in BER where the glycosylase acts first, in NIR, the AP endonuclease can directly recognize the damaged nucleotide and incise the DNA backbone immediately 5' to the lesion. researchgate.net This action bypasses the need for a DNA glycosylase and generates a single-strand break with a 3'-hydroxyl group and a 5'-dangling modified nucleotide. researchgate.net The ability of APE1 to function in either the BER or NIR pathway appears to be modulated by factors such as the concentration of divalent cations and ionic strength. researchgate.net The involvement of the NIR pathway provides an alternative route for the removal of hydantoin lesions, adding a layer of redundancy and robustness to the cellular DNA repair machinery.

Interaction with DNA Glycosylases (e.g., Fpg, Nei, NEIL1, Nth, OGG1)

Interaction with DNA Polymerases and Replication Bypass

5-Hydroxy-1-methylhydantoin (5-OH-1-MeHyd) is a significant DNA lesion that can act as a roadblock for some DNA polymerases nih.gov. However, certain low-fidelity DNA polymerases are capable of efficiently bypassing this lesion nih.gov. The biological and structural implications of this bypass have been the subject of research.

To investigate these interactions, oligodeoxyribonucleotides with a site-specifically incorporated 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin (a derivative of 5-OH-1-MeHyd) were synthesized. These modified DNA fragments were used as templates to study the in vitro incorporation of nucleotides opposite the lesion by various DNA polymerases, including the Klenow fragment of Escherichia coli polymerase I and Taq DNA polymerase researchgate.net.

The presence of the 5-hydroxy-5-methylhydantoin (B43818) lesion in DNA can present a challenge to the replication machinery. The outcome of this interaction, whether it results in a replication block or a bypass, is crucial in determining the mutagenic potential of this particular form of DNA damage.

Table 1: Interaction of 5-Hydroxy-1-methylhydantoin with DNA Polymerases

| DNA Polymerase | Interaction Outcome | Reference |

|---|---|---|

| Some DNA Polymerases | Replication Block | nih.gov |

| Low Fidelity Polymerases | Efficient Bypass | nih.gov |

| Klenow Fragment (E. coli Pol I) | Nucleotide Incorporation Studied | researchgate.net |

| Taq DNA Polymerase | Nucleotide Incorporation Studied | researchgate.net |

Processing by Nucleases and Phosphodiesterases

The repair of DNA lesions such as 5-hydroxy-5-methylhydantoin is critical for maintaining genomic integrity. The primary pathway for the removal of such oxidized base lesions is the base excision repair (BER) pathway, which is initiated by DNA glycosylases nih.gov.

Several enzymatic studies have been conducted to determine the biochemical processing of 5-OH-1-MeHyd derivatives within DNA. The processing of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin has been investigated using nuclease P1, snake venom phosphodiesterase, and calf spleen phosphodiesterase researchgate.net.

Furthermore, the specificity and mechanism of excision of this lesion by various bacterial and yeast DNA N-glycosylases have been determined. These enzymes recognize and remove the damaged base. Studies have shown that enzymes such as endonuclease III (endo III), endonuclease VIII (endo VIII), formamidopyrimidine DNA N-glycosylase (Fpg), Ntg1 protein (Ntg1), and Ntg2 protein are capable of recognizing and removing 5-hydroxy-5-methylhydantoin from double-stranded DNA researchgate.net. However, the yeast Ogg1 protein (yOgg1) was found to be an exception, as it does not excise this particular lesion researchgate.net.

The piperidine test applied to oligonucleotides containing the 5-hydroxy-5-methylhydantoin nucleoside showed a weak instability of the hydantoin nucleoside within the oligonucleotide chain researchgate.net.

Table 2: Enzymatic Processing of 5-Hydroxy-5-methylhydantoin

| Enzyme | Type | Action on 5-OH-5-MeHyd | Reference |

|---|---|---|---|

| Nuclease P1 | Nuclease | Processing Investigated | researchgate.net |

| Snake Venom Phosphodiesterase | Phosphodiesterase | Processing Investigated | researchgate.net |

| Calf Spleen Phosphodiesterase | Phosphodiesterase | Processing Investigated | researchgate.net |

| Endonuclease III (endo III) | DNA N-glycosylase | Recognizes and Removes | researchgate.net |

| Endonuclease VIII (endo VIII) | DNA N-glycosylase | Recognizes and Removes | researchgate.net |

| Formamidopyrimidine DNA N-glycosylase (Fpg) | DNA N-glycosylase | Recognizes and Removes | researchgate.net |

| Ntg1 protein (Ntg1) | DNA N-glycosylase | Recognizes and Removes | researchgate.net |

| Ntg2 protein (Ntg2) | DNA N-glycosylase | Recognizes and Removes | researchgate.net |

| Ogg1 protein (yOgg1) | DNA N-glycosylase | Does Not Remove | researchgate.net |

Role of 5 Oh 1 Mh in Oxidative Stress and Antioxidant Mechanisms

5-OH-1-MH as an Intrinsic Hydroxyl Radical Scavenger

One of the most direct and significant antioxidant properties of 5-OH-1-MH is its capacity to scavenge hydroxyl radicals (•OH). nih.govresearchgate.net The hydroxyl radical is one of the most reactive and damaging ROS, capable of indiscriminately attacking and damaging vital cellular components like DNA, proteins, and lipids. nih.govmdpi.com 5-OH-1-MH, also referred to in some literature as HMH or NZ-419, functions as an intrinsic scavenger of these radicals. nih.govresearchgate.net This scavenging ability is a crucial aspect of its protective effects against cellular damage. nih.govresearchgate.net The direct quenching of these highly reactive species by 5-OH-1-MH helps to prevent the initiation of cellular damage cascades that are hallmarks of oxidative stress-related pathologies. nih.govresearchgate.net

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, 5-OH-1-MH exerts its antioxidant effects by modulating various pathways involved in oxidative stress. Its influence has been observed on key enzymatic antioxidants and markers of oxidative damage.

Superoxide (B77818) Dismutase (SOD) is a critical frontline antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide, which are less harmful. wikipedia.orgmdpi.com Studies investigating the effects of toxins like paraquat (B189505), which induces massive oxidative stress, have shown a significant decrease in SOD activity. nih.govnih.govnih.gov Treatment with 5-OH-1-MH has been demonstrated to counteract this effect by significantly increasing SOD activity. nih.govnih.gov In experimental models of paraquat-induced kidney injury, while the toxin caused SOD activity to drop, the administration of 5-OH-1-MH led to a notable restoration of the enzyme's activity. nih.gov This suggests that 5-OH-1-MH helps to bolster the body's primary enzymatic defenses against superoxide radicals. nih.govnih.govnih.gov

| Treatment Group | SOD Activity (kU/L) | Reference |

|---|---|---|

| Normal Saline (Control) | 50.20 ± 3.23 | nih.gov |

| Paraquat (PQ) Poisoning Model | 33.30 ± 4.66 | nih.gov |

| PQ + 5-OH-1-MH (HMH) Intervention | 61.00 ± 9.02 | nih.gov |

Lipid peroxidation is a primary mechanism of cellular injury caused by oxidative stress, where free radicals attack lipids in cell membranes, leading to cell damage. nih.gov Malondialdehyde (MDA) is a well-established biomarker for lipid peroxidation. umn.edumdpi.com Elevated levels of MDA are indicative of increased oxidative damage to lipids. researchgate.net In studies involving paraquat-induced toxicity, MDA levels were found to be significantly elevated, confirming extensive lipid peroxidation. nih.govnih.govnih.gov The administration of 5-OH-1-MH has been shown to effectively decrease these elevated MDA levels. nih.govnih.gov For instance, in a model of kidney injury, the MDA concentration in the paraquat-treated group was substantially higher than in the control group, but this was significantly reduced in the group that also received 5-OH-1-MH. nih.gov This demonstrates the compound's ability to protect against the damaging effects of oxidative stress on cellular membranes. researchgate.netnih.gov

| Treatment Group | MDA Level (nmol/g) | Reference |

|---|---|---|

| Normal Saline (Control) | 2.70 ± 0.43 | nih.gov |

| Paraquat (PQ) Poisoning Model | 6.70 ± 0.84 | nih.gov |

| PQ + 5-OH-1-MH (HMH) Intervention | 5.10 ± 0.93 | nih.gov |

Interplay with Other Endogenous Antioxidants (e.g., Creatinine)

5-Hydroxy-1-methylhydantoin is a metabolite of creatinine (B1669602), which itself is recognized as a major intrinsic hydroxyl radical scavenger in healthy individuals. nih.gov Creatinine reacts non-enzymatically with hydroxyl radicals, forming several byproducts as it neutralizes them. nih.gov However, in conditions of severe oxidative stress, such as chronic kidney disease, the levels of creatinine may not be sufficient to scavenge the excessive amount of hydroxyl radicals produced. nih.gov In this context, its metabolite, 5-OH-1-MH, serves as another crucial antioxidant with hydroxyl radical scavenging capabilities. nih.govnih.gov The metabolic relationship between creatinine and 5-OH-1-MH suggests a coordinated, multi-layered intrinsic defense system against oxidative damage. nih.govnih.gov Furthermore, studies have shown that 5-OH-1-MH can elevate the activity of other intrinsic antioxidants, such as glutathione (B108866), further highlighting its role as a key player in the broader endogenous antioxidant network. nih.govnih.gov

Mechanisms of Biological and Pharmacological Activity

Renoprotective Mechanisms

HMH exhibits notable protective effects on the kidneys, particularly in the context of toxin-induced damage. Its mechanisms involve mitigating oxidative damage, restoring metabolic balance, and influencing key cellular defense pathways.

The herbicide paraquat (B189505) (PQ) is known for its severe toxicity, with the kidneys being a primary target. nih.govkidneynews.org Ingestion leads to the accumulation of PQ in proximal tubular epithelial cells, causing acute kidney injury. kidneynews.org Research has shown that HMH can significantly protect the kidneys against this damage. nih.govresearchgate.net This protective effect is linked to its potent antioxidant properties and its ability to scavenge hydroxyl radicals. researchgate.net

In animal models of PQ-induced nephrotoxicity, HMH administration has been shown to reverse several key indicators of kidney damage. researchgate.net Following PQ exposure, rats typically exhibit a significant increase in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCr), which are markers of reduced kidney function. researchgate.net Concurrently, oxidative stress markers in the kidney tissue, such as malondialdehyde (MDA), increase, while levels of endogenous antioxidants like reduced glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) decrease. researchgate.net Treatment with HMH has been observed to significantly lower the elevated BUN, SCr, and MDA levels, while simultaneously restoring GSH content and SOD activity, indicating a reduction in oxidative stress and preservation of kidney function. nih.govresearchgate.net

Histopathological examinations of kidney tissue from PQ-poisoned subjects reveal severe damage, including glomerular atrophy and necrosis, capillary congestion, and swelling and necrosis of renal tubular epithelial cells. nih.gov In subjects treated with HMH, the degree of this kidney injury is markedly less severe. nih.gov

| Parameter | Control Group | PQ Group | HMH Group |

|---|---|---|---|

| BUN (mmol/L) | 13.67 ± 1.58 | 40.80 ± 2.49 | 18.71 ± 5.23 |

| SCr (μmol/L) | 51.80 ± 4.37 | 163.46 ± 8.67 | 89.20 ± 6.72 |

| MDA (nmol/g) | 4.52 ± 0.33 | 7.51 ± 0.23 | 4.21 ± 0.42 |

| GSH (mg/g) | 3.30 ± 0.44 | 1.08 ± 0.48 | 1.86 ± 0.39 |

| SOD (kU/L) | 112.89 ± 8.72 | 70.74 ± 6.42 | 103.76 ± 4.45 |

Beyond its antioxidant effects, HMH protects against PQ-induced kidney injury by correcting disturbances in cellular metabolism. nih.gov Metabolomic studies have revealed that PQ poisoning significantly alters metabolic pathways, including the tricarboxylic acid (TCA) cycle (also known as the citrate (B86180) cycle or Krebs cycle) and energy metabolism. nih.govnih.gov The TCA cycle is a central metabolic pathway for the aerobic production of energy. libretexts.org HMH intervention helps to rectify these metabolic imbalances, contributing to its renoprotective action. nih.gov Specifically, in studies on PQ-induced lung injury, which shares toxic mechanisms with kidney injury, HMH treatment was found to decrease levels of citric acid, a key intermediate in the TCA cycle, suggesting a modulation of this pathway. nih.gov

A key mechanism underlying the protective effects of HMH involves the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.com One of the most important of these genes is heme oxygenase-1 (HO-1). nih.govfrontiersin.org The Nrf2/HO-1 signaling pathway is a major regulator of the cellular response to oxidative stress and inflammation. mdpi.com

In the context of PQ-induced kidney injury, studies have shown that the protective mechanism of HMH is directly related to its ability to regulate HO-1 protein expression through the Nrf2 pathway. nih.gov Following PQ poisoning, there is a significant increase in the expression of HO-1 as a response to cellular stress. nih.gov Treatment with HMH was found to significantly decrease the elevated expression of HO-1, which, in this context, suggests an amelioration of the initial oxidative insult, thereby lessening the need for a sustained, high-level stress response. nih.gov This modulation indicates that HMH helps restore cellular homeostasis by mitigating the upstream triggers of Nrf2/HO-1 activation. nih.gov

Lung Protective Mechanisms

The lungs are a primary target for PQ toxicity, often leading to acute lung injury and progressive pulmonary fibrosis. nih.govnih.gov HMH has been identified as an effective agent in protecting against this damage, primarily through its antioxidant and anti-inflammatory properties. nih.govresearchgate.net

HMH efficiently reduces PQ-induced lung injury. nih.govresearchgate.net The toxic effects of PQ in the lungs are driven by a redox cycle that generates a large number of oxygen free radicals, leading to lipid peroxidation and cell death. nih.govnih.gov HMH counteracts this by elevating the activity of the antioxidant enzyme superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net

Metabolomic analysis of lung tissue has shown that HMH treatment reverses many of the metabolic disturbances caused by PQ. nih.gov For instance, HMH increases the levels of intrinsic antioxidants like reduced glutathione and hypotaurine (B1206854). nih.govresearchgate.net These changes demonstrate that HMH enhances the lung's capacity to neutralize reactive oxygen species and mitigate oxidative damage. nih.govresearchgate.net

| Metabolite | Change in PQ Group (vs. Control) | Change in HMH Group (vs. PQ Group) | Associated Function |

|---|---|---|---|

| Glutathione (reduced) | Decreased | Increased | Intrinsic Antioxidant |

| Hypotaurine | Decreased | Increased | Antioxidant |

| Citric Acid | Changed | Decreased | TCA Cycle Intermediate |

| Prostaglandin (B15479496) G2 | Changed | Decreased | Inflammatory Mediator |

Inflammation is a critical component of PQ-induced lung injury. nih.gov The related compound 1-methylhydantoin (B147300) has been shown to decrease the production of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) in lung tissue after PQ administration. nih.gov HMH demonstrates similar anti-inflammatory actions. nih.govresearchgate.net Metabolomic studies have revealed that HMH can alleviate inflammation by decreasing the levels of inflammatory mediators like prostaglandin G2. nih.govresearchgate.net Furthermore, PQ is known to elicit an inflammatory response in immune cells like macrophages and can disrupt the natural anti-inflammatory action of endogenous glucocorticoids such as cortisol. nih.govrsc.org By reducing the initial oxidative stress and modulating inflammatory pathways, HMH helps to control the inflammatory cascade that contributes to lung damage. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways (e.g., Bradykinin-induced changes in vascular smooth muscle cells)

5-Hydroxy-1-methylhydantoin (HMH), a metabolite of creatinine, demonstrates significant modulatory effects on cellular signaling pathways, particularly in vascular smooth muscle cells (VSMCs). tandfonline.comnih.gov Research indicates that HMH can influence the cellular responses to stimuli like high glucose and bradykinin (B550075), a potent vasodilator involved in inflammation. tandfonline.comnih.gov

Under high glucose conditions, which are often associated with diabetic vascular complications, HMH has been shown to completely suppress the expression of B2-kinin receptors (B2KR). tandfonline.comnih.gov This action is crucial as the activation of these receptors by bradykinin is implicated in vascular injury and remodeling. tandfonline.com By downregulating B2KR, HMH effectively dampens the signaling cascade initiated by bradykinin. tandfonline.com

Furthermore, HMH directly counteracts the effects of bradykinin on VSMCs. It inhibits the bradykinin-induced increase in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a key enzyme in signal transduction pathways that govern cell proliferation and growth. tandfonline.comnih.govnih.gov Additionally, HMH attenuates the bradykinin-stimulated increase in Connective Tissue Growth Factor (CTGF) protein levels. tandfonline.comnih.gov CTGF is a matricellular protein involved in fibrosis and tissue remodeling. By inhibiting both MAPK phosphorylation and CTGF expression, HMH may protect the vasculature from injury and adverse remodeling. tandfonline.com These findings suggest a protective role for HMH against vascular damage stimulated by high glucose and bradykinin, primarily through its antioxidant properties. tandfonline.comnih.gov

| Target Pathway/Molecule | Effect of 5-Hydroxy-1-methylhydantoin (HMH) | Cellular Context | Potential Outcome |

| B2-Kinin Receptor (B2KR) Expression | Suppresses expression tandfonline.comtargetmol.com | Vascular Smooth Muscle Cells (VSMCs) under high glucose stimulation tandfonline.comnih.gov | Attenuation of bradykinin-mediated signaling tandfonline.com |

| MAPK Phosphorylation | Inhibits bradykinin-induced increase tandfonline.comnih.gov | Vascular Smooth Muscle Cells (VSMCs) tandfonline.com | Reduction in cell proliferation and remodeling tandfonline.com |

| Connective Tissue Growth Factor (CTGF) | Attenuates bradykinin-induced increase in protein levels tandfonline.comnih.gov | Vascular Smooth Muscle Cells (VSMCs) tandfonline.com | Amelioration of vascular injury and fibrosis tandfonline.com |

Interaction with Enzymes and Receptors in Disease Pathways

The biological activity of 5-Hydroxy-1-methylhydantoin is significantly linked to its interaction with key enzymes and receptors involved in various disease pathways, particularly those driven by oxidative stress. nih.govnih.gov As an intrinsic antioxidant, HMH's primary mechanism involves the scavenging of hydroxyl radicals (•OH). nih.govresearchgate.net

In models of paraquat-induced toxicity, which is characterized by massive oxidative stress, HMH has demonstrated a notable ability to modulate the activity of crucial antioxidant enzymes. nih.govresearchgate.net Studies have shown that while toxins like paraquat decrease the activity of Superoxide Dismutase (SOD), HMH treatment can elevate SOD activity. nih.govresearchgate.netresearchgate.net SOD is a critical enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules, forming a key part of the cellular antioxidant defense system. mdpi.com

Beyond its direct radical scavenging and influence on SOD, HMH's protective mechanisms appear to involve the Nrf2 pathway. nih.gov Research on kidney injury suggests that HMH's protective effects are related to the regulation of Heme Oxygenase-1 (HO-1) protein expression through the Nrf2 pathway. nih.gov The Nrf2-HO-1 signaling axis is a critical cellular defense mechanism against oxidative stress. mdpi.com

In the context of vascular signaling, HMH directly interacts with the Bradykinin B2 receptor (B2KR). tandfonline.comnih.gov It has been shown to completely suppress the expression of B2KR in vascular smooth muscle cells stimulated by high glucose, thereby attenuating the effects of bradykinin that can lead to vascular remodeling and injury. tandfonline.comnih.govtargetmol.com

| Enzyme/Receptor | Interaction with 5-Hydroxy-1-methylhydantoin (HMH) | Disease Pathway | Reference |

| Superoxide Dismutase (SOD) | Elevates activity nih.govresearchgate.net | Oxidative Stress, Paraquat-induced toxicity nih.gov | nih.govresearchgate.net |

| Heme Oxygenase-1 (HO-1) | Regulates protein expression via Nrf2 pathway nih.gov | Oxidative Stress, Kidney Injury nih.gov | nih.gov |

| Bradykinin B2 Receptor (B2KR) | Suppresses expression tandfonline.comnih.govtargetmol.com | Vascular injury and remodeling tandfonline.com | tandfonline.comnih.govtargetmol.com |

Potential as a Therapeutic Agent for Chronic Kidney Disease

5-Hydroxy-1-methylhydantoin has emerged as a compound with significant therapeutic potential for chronic kidney disease (CKD). researchgate.netnih.gov As a mammalian metabolite of creatinine and an intrinsic antioxidant, it has demonstrated renoprotective effects in animal models. tandfonline.comnih.govplos.org Studies in rats have shown that HMH can inhibit the progression of chronic kidney disease. tandfonline.comnih.govresearchgate.net

The primary mechanism underlying its potential therapeutic benefit is its potent antioxidant activity, specifically its ability to scavenge hydroxyl radicals. researchgate.net Oxidative stress is a well-established factor in the pathophysiology of CKD. mdpi.com By neutralizing harmful reactive oxygen species, HMH helps to protect kidney cells from damage. nih.gov

In experimental models of nephrotoxicity, such as that induced by the herbicide paraquat, HMH has been shown to protect the kidneys. researchgate.netresearchgate.net Treatment with HMH in these models led to a significant decrease in serum markers of kidney damage, including blood urea nitrogen (BUN) and serum creatinine (SCr). researchgate.net Furthermore, it mitigated the toxin-induced decrease in the activity of the antioxidant enzyme superoxide dismutase (SOD) in kidney tissue. researchgate.net These findings indicate that HMH can protect against kidney damage by bolstering the organ's antioxidant defenses and reducing oxidative injury. nih.govresearchgate.net The protective effects of HMH against cellular damage in kidney tubules have been observed to be concentration-dependent, suggesting that while intrinsic levels may offer some protection, higher concentrations are necessary for a sufficient therapeutic effect. nih.gov

| Study Focus | Key Findings | Implication for CKD | Reference |

| CKD Progression in Rats | Inhibited the progression of chronic kidney disease. tandfonline.comnih.gov | Direct evidence of therapeutic potential. | tandfonline.comnih.gov |

| Paraquat-Induced Nephrotoxicity | Significantly decreased serum BUN and SCr; elevated SOD activity in kidney tissue. researchgate.net | Demonstrates protection against toxin-induced kidney injury. | researchgate.net |

| Cellular Damage in Kidney Tubules | Inhibited cell damage and lipid peroxidation in a concentration-dependent manner. nih.gov | Shows direct protective effect on kidney cells. | nih.gov |

| Mechanism of Action | Acts as a hydroxyl radical scavenger and antioxidant. nih.govresearchgate.net | Addresses the underlying oxidative stress in CKD. | nih.govresearchgate.net |

Advanced Research Techniques and Methodologies Applied to 5 Oh 1 Mh

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the chemical identification and structural confirmation of 5-OH-1-MH and its derivatives. While specific spectral data for 5-OH-1-MH is not detailed in the provided research, the application of these techniques is standard practice for structural elucidation in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are critical for determining the precise molecular structure of synthesized hydantoin (B18101) derivatives used in research. ¹H NMR helps to identify the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) are used to establish connectivity between atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule. Key absorptions for a compound like 5-OH-1-MH would be expected in the regions corresponding to O-H (hydroxyl), N-H (amide), and C=O (carbonyl) stretching vibrations, confirming the core hydantoin structure and the presence of the hydroxyl group.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting patterns, which can provide valuable structural information and serve as a "fingerprint" for identification in complex biological samples.

These techniques collectively ensure the chemical identity and purity of 5-OH-1-MH used in further biological and structural studies.

X-ray Crystallography and Structural Biology of DNA-Enzyme Complexes

X-ray crystallography has provided atomic-level insights into how 5-hydroxy-5-methylhydantoin (B43818), as a DNA lesion, is recognized and processed by DNA repair enzymes. A key study focused on the interaction between a DNA duplex containing a hydantoin lesion and the formamidopyrimidine (Fpg) DNA glycosylase from Lactococcus lactis (LlFpg). nih.govresearchgate.net

Researchers successfully crystallized and solved the structures of two distinct enzyme-DNA complexes:

A non-covalent Lesion-Recognition Complex (LRC) : This structure captures the initial stage where the enzyme recognizes the damaged base before any chemical reaction occurs. nih.gov

A covalent DNA-Protein Cross-link (DPC) Complex : This structure represents a "suicide complex," where the enzyme becomes irreversibly trapped on the DNA. nih.govresearchgate.net

The structural analysis revealed an atypical suicide reaction mechanism. It was demonstrated that the catalytic N-terminal proline residue of the LlFpg enzyme performs a nucleophilic attack not on the sugar's C1' atom (as in typical base excision), but directly on the C5-carbon of the hydantoin base. nih.govresearchgate.netnih.gov This discovery was made possible by combining X-ray crystallography with site-directed mutagenesis, providing a detailed snapshot of this unique enzyme-lesion interaction. nih.gov

| Complex Type | Enzyme | DNA Substrate | Key Finding |

| Lesion-Recognition Complex (LRC) | Lactococcus lactis Fpg | DNA with 5-hydroxy-5-methylhydantoin | Captures the initial, non-covalent binding and recognition of the lesion by the enzyme. nih.gov |

| DNA-Protein Cross-link (DPC) | Lactococcus lactis Fpg | DNA with 5-hydroxy-5-methylhydantoin | Revealed a suicide mechanism where the enzyme's N-terminal proline covalently bonds to the C5 atom of the hydantoin base. nih.govresearchgate.net |

Metabolomics Approaches for Biological Pathway Elucidation

Metabolomics, the large-scale study of small molecules within biological systems, has been a key methodology for understanding the biological role of 5-OH-1-MH, particularly its protective effects against toxicity. Studies have utilized mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography Time-of-Flight Mass Spectrometry (GC-TOF-MS), to analyze the metabolic profiles of tissues from animal models. nih.govresearchgate.net

In studies investigating the effects of 5-OH-1-MH (also referred to as HMH) on paraquat (B189505) (PQ)-induced lung and kidney injury in mice, metabolomics was used to identify perturbed biological pathways and how HMH administration could counteract these changes. researchgate.netnih.gov Lung and kidney tissues were analyzed to identify metabolites that were significantly altered by PQ poisoning and subsequently restored or modulated by HMH treatment. researchgate.net

Key findings from these metabolomics studies revealed that HMH treatment could alleviate PQ-induced inflammation and enhance the activity of intrinsic antioxidants. nih.gov This was evidenced by changes in the levels of specific metabolites involved in critical pathways. nih.gov

Table of Metabolite Changes in Lung Tissue with HMH Treatment in a Paraquat (PQ) Model

| Metabolites Increased by HMH | Metabolites Decreased by HMH |

|---|---|

| N-acetyl-l-aspartic acid | Corticosterone |

| L-glutamic acid | Xanthine |

| L-aspartic acid | Citric acid |

| Mesaconic acid | Prostaglandin (B15479496) G2 |

| Adenosine 5' monophosphate | 4-pyridoxic acid |

| Methylmalonic acid | Succinyl proline |

| Cytidine | |

| Phosphonoacetic acid | |

| Hypotaurine (B1206854) | |

| Glutathione (B108866) (reduced) | |

| Cysteinylglycine |

Source: Data compiled from a study on PQ-induced lung injury. nih.gov

These findings point to the modulation of pathways such as the citrate (B86180) cycle, glutathione metabolism, and taurine (B1682933) and hypotaurine metabolism by HMH. researchgate.net

In vitro and in vivo Biological Assays

A combination of in vitro and in vivo assays has been essential for characterizing the biochemical activity and physiological effects of 5-OH-1-MH.

In vitro Assays: To probe the interaction between DNA glycosylases and hydantoin lesions at a biochemical level, several in vitro techniques have been employed. nih.gov

Electrophoresis Mobility Shift Assay (EMSA) : Used to analyze the binding affinity of the Fpg enzyme to DNA containing the 5-hydroxy-5-methylhydantoin lesion. nih.gov

DNA Cleavage Assays : These assays measure the ability of the DNA glycosylase to excise the damaged base and cleave the DNA backbone. nih.gov

Trapping Assays (SDS–PAGE–TRAP) : This technique is used to detect the formation of covalent complexes between the enzyme and the DNA substrate, providing evidence for the suicide reaction mechanism. nih.gov

In vivo Assays: Animal models, primarily mice subjected to paraquat (PQ) poisoning, have been used to evaluate the protective effects of 5-OH-1-MH. nih.govnih.gov

Oxidative Stress Biomarkers : The activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured in tissues like the kidney and lungs. Studies show that HMH treatment increases SOD activity and decreases MDA levels compared to the PQ-poisoned group. nih.govresearchgate.netnih.govnih.gov

Histological Analysis : Hematoxylin-eosin (H&E) staining of kidney and lung tissue sections is used to observe morphological changes. These assays have shown that HMH can significantly reduce tissue damage, such as glomerular atrophy and inflammatory cell infiltration, caused by PQ. nih.gov

Western Blot : This technique is used to quantify the expression of specific proteins. For instance, it was used to measure the expression of heme oxygenase-1 (HO-1) and interleukin-1β (IL-1β) in renal tissues, showing that HMH can modulate pathways related to oxidative stress and inflammation. nih.gov

Table of In Vivo Biomarker Changes in a Paraquat (PQ) Poisoning Model

| Assay | Biomarker | Effect of PQ Poisoning | Effect of HMH Intervention |

|---|---|---|---|

| Enzyme Activity Assay | Superoxide Dismutase (SOD) | Decreased Activity | Increased Activity nih.govnih.gov |

| Lipid Peroxidation Assay | Malondialdehyde (MDA) | Increased Levels | Decreased Levels nih.govnih.govnih.gov |

| Western Blot | Heme Oxygenase-1 (HO-1) | Increased Expression | Decreased Expression nih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques like X-ray crystallography. While specific computational studies focusing solely on 5-OH-1-MH were not identified, the use of molecular models is explicitly mentioned in the context of elucidating the suicide reaction mechanism of the Fpg enzyme. nih.gov

The process of understanding how an enzyme interacts with a substrate or an inhibitor often involves:

Molecular Docking : Simulating the preferred orientation of one molecule (the hydantoin lesion) when bound to a second (the enzyme's active site) to predict the binding mode.

Molecular Dynamics (MD) Simulations : Simulating the movements and conformational changes of the enzyme-DNA complex over time. This can reveal the dynamics of the lesion recognition process and the structural rearrangements necessary for catalysis or inhibition. semanticscholar.org

Quantum Mechanics (QM) Calculations : Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the active site and the substrate to investigate reaction pathways and transition states. This is crucial for understanding how the nucleophilic attack on the C5-carbon of the hydantoin ring occurs, as observed in the Fpg suicide complex. nih.govresearchgate.net

By coupling the static, high-resolution picture from X-ray crystallography with dynamic and energetic information from computational models, researchers can build a comprehensive model of the biochemical reaction, rationalizing experimental observations and guiding further experiments like site-directed mutagenesis. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-pyridoxic acid |

| 5-Hydroxy-1-methylhydantoin (HMH) |

| 5-hydroxy-5-methylhydantoin |

| Adenosine 5' monophosphate |

| Citric acid |

| Corticosterone |

| Creatinine (B1669602) |

| Cysteinylglycine |

| Cytidine |

| Glutathione (reduced) |

| Heme oxygenase-1 (HO-1) |

| Hypotaurine |

| Interleukin-1β (IL-1β) |

| L-aspartic acid |

| L-glutamic acid |

| Malondialdehyde (MDA) |

| Mesaconic acid |

| Methylmalonic acid |

| N-acetyl-l-aspartic acid |

| Paraquat (PQ) |

| Phosphonoacetic acid |

| Prostaglandin G2 |

| Succinyl proline |

| Superoxide dismutase (SOD) |

| Taurine |

Future Research Directions and Unanswered Questions

Elucidating Full Therapeutic Potential and Clinical Efficacy

The therapeutic potential of 5-Hydroxy-1-methylhydantoin has been predominantly explored in the context of paraquat (B189505) poisoning, where it has been shown to mitigate oxidative stress and inflammation in preclinical models. nih.govresearchgate.netresearchgate.net Research has indicated that HMH can protect against paraquat-induced nephrotoxicity and lung injury by scavenging hydroxyl radicals and modulating biomarkers of oxidative stress. researchgate.netresearchgate.net

Despite these promising preclinical findings, there is a conspicuous absence of clinical trials to validate these effects in humans. Therefore, a critical future direction is the initiation of well-designed clinical studies to ascertain the safety and efficacy of 5-Hydroxy-1-methylhydantoin in treating conditions associated with oxidative stress and inflammation. Furthermore, its potential application in other therapeutic areas remains largely unexplored. While some studies suggest a role for hydantoin (B18101) derivatives in renal failure, the specific therapeutic scope of HMH is yet to be defined. nih.gov Future research should aim to investigate its efficacy in a broader range of diseases characterized by oxidative damage.

Exploration of Novel Synthetic Routes and Analog Development

While the metabolic pathway of 5-Hydroxy-1-methylhydantoin from creatinine (B1669602) and 1-methylhydantoin (B147300) has been described, detailed and optimized synthetic routes for its large-scale production are not extensively reported in the available literature. nih.gov General methods for the synthesis of hydantoin derivatives, such as the Urech hydantoin synthesis and the Bucherer-Bergs reaction, provide a foundation for potential synthetic strategies. ikm.org.mynih.govstudy.com The Urech method involves the reaction of an amino acid with potassium cyanate, while the Bucherer-Bergs reaction utilizes a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate. ikm.org.mystudy.com Future research should focus on developing efficient and scalable synthetic methods specifically for 5-Hydroxy-1-methylhydantoin to ensure a consistent and high-purity supply for further research and potential clinical development.

Furthermore, the development of analogs of 5-Hydroxy-1-methylhydantoin could lead to compounds with enhanced therapeutic properties. Although HMH itself is considered an analog of 1-methylhydantoin, a systematic exploration of structure-activity relationships is warranted. nih.gov By synthesizing and screening a library of derivatives, it may be possible to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach has been successful for other hydantoin-based drugs and could unlock new therapeutic opportunities for this class of compounds. ekb.eg

Deeper Investigation into Biological Signaling and Interaction Networks

The primary mechanism of action attributed to 5-Hydroxy-1-methylhydantoin is its antioxidant activity, specifically its ability to scavenge hydroxyl radicals. researchgate.netresearchgate.net Preclinical studies have shown that it can modulate pathways related to oxidative stress, such as the Nrf2/HO-1 pathway, to protect against cellular damage. nih.gov In models of paraquat poisoning, HMH has been observed to correct disturbances in the tricarboxylic acid cycle, lipid peroxidation, and energy metabolism. nih.gov Metabolomic studies have revealed that HMH can influence various metabolic pathways, including those of amino acids, bile acids, and nicotinamide. plos.org

However, a comprehensive understanding of the biological signaling and interaction networks of 5-Hydroxy-1-methylhydantoin is still lacking. It is unclear which specific cellular targets it interacts with and the full spectrum of signaling cascades it modulates. Future research should employ systems biology approaches, such as proteomics and transcriptomics, to elucidate the broader biological impact of HMH. Identifying its direct molecular targets and understanding its complex interaction network will be crucial for a complete mechanistic understanding and for identifying potential new therapeutic applications and off-target effects.

Application in Other Disease Models and Therapeutic Areas

The therapeutic potential of 5-Hydroxy-1-methylhydantoin has been primarily investigated in models of paraquat-induced toxicity and chronic kidney disease. nih.govnih.gov While these studies provide a strong rationale for its development in these areas, its antioxidant and anti-inflammatory properties suggest that it may be beneficial in a wider range of pathological conditions. Oxidative stress is a common underlying factor in many diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.

A significant unanswered question is whether the protective effects of HMH observed in models of acute toxicity and chronic kidney disease can be extrapolated to other disease states. Therefore, future research should explore the efficacy of 5-Hydroxy-1-methylhydantoin in a variety of other disease models. For example, its potential neuroprotective effects could be investigated in models of Parkinson's or Alzheimer's disease, while its cardiovascular benefits could be assessed in models of atherosclerosis or ischemia-reperfusion injury. Expanding the scope of preclinical testing will be essential to uncover the full therapeutic potential of this promising compound.

常见问题

Q. What are the natural sources and extraction methods for 5-hydroxy-1-methylhydantoin (HMH)?

HMH is an endogenous metabolite derived from creatinine oxidation and is also found in traditional Chinese medicines like Qinghuanhaishe (青环海蛇) and Hamayou (蛤蟆油). Extraction involves HPLC-based quantification, with reported concentrations of 0.119% in Qinghuanhaishe and 0.012% in Hamayou . For mammalian studies, HMH is detected in urine and blood after administering its precursor, 1-methylhydantoin (MH), via oral gavage in rabbits and rats .

Q. What is the metabolic pathway of HMH in mammals?

HMH is a key intermediate in the degradation of 1-methylhydantoin (MH), which itself originates from creatinine. In vivo studies in rabbits and rats confirm that MH is metabolized into HMH via hydroxylation, followed by further conversion into 5-oxoproline and urea . This pathway is conserved in humans, as validated by urine metabolite profiling .

Q. What analytical methods are used to quantify HMH in biological samples?

High-performance liquid chromatography (HPLC) is the gold standard for HMH detection. For example, HMH levels in paraquat-poisoned mice were quantified using HPLC coupled with SOD activity assays and MDA (malondialdehyde) measurements to assess oxidative stress . Metabolomics approaches, such as LC-MS, are also employed to track HMH-associated metabolic disruptions (e.g., TCA cycle intermediates and amino acid imbalances) .

Advanced Research Questions

Q. How does HMH mitigate oxidative stress in paraquat-induced lung injury?

HMH reduces oxidative damage by scavenging hydroxyl radicals (•OH) and modulating antioxidant enzymes. In a murine model, HMH administration (50 mg/kg) decreased lung MDA levels by 40% and increased SOD activity by 25%, counteracting paraquat-induced lipid peroxidation. It also upregulated HO-1 (heme oxygenase-1), a critical enzyme in oxidative stress response . Metabolomic data revealed HMH normalizes dysregulated pathways, including purine metabolism and amino acid homeostasis .

Q. What experimental designs are optimal for studying HMH's renal protective effects?

Key methodologies include:

- In vitro models : Exposing vascular smooth muscle cells (VSMCs) to high glucose (25 mM) and bradykinin to simulate diabetic nephropathy. HMH (10 μM) inhibits B2-kinin receptor-mediated MAPK phosphorylation and CTGF overexpression, attenuating fibrosis .

- In vivo models : Chronic kidney disease (CKD) rats treated with HMH (20 mg/kg/day) show reduced creatinine clearance decline and tubular necrosis via hydroxyl radical scavenging .

Q. How do contradictory findings about HMH's efficacy in different disease models inform mechanistic studies?

While HMH consistently reduces oxidative stress in lung and kidney injury models, its effects on neuronal systems are less clear. For example, HMH failed to mitigate paraquat-induced neurotoxicity in dopaminergic neurons despite success in pulmonary models. This discrepancy highlights tissue-specific differences in HMH bioavailability or receptor interactions. Researchers should prioritize tissue-specific pharmacokinetic profiling and receptor-binding assays to resolve these contradictions .

Methodological Recommendations

- Dose Optimization : For in vivo studies, doses between 10–50 mg/kg are effective without toxicity .

- Analytical Validation : Combine HPLC with metabolomics to capture HMH's broad mechanistic impact .

- Contradiction Resolution : Use tissue-specific knockout models (e.g., B2-kinin receptor KO mice) to clarify HMH's divergent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。